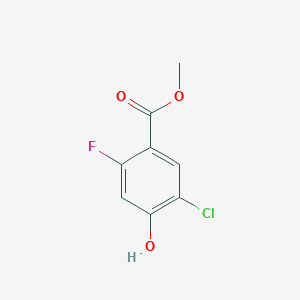

Methyl 5-chloro-2-fluoro-4-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-2-fluoro-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYMTICSIXIYSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Benzoate Esters in Organic Synthesis

Halogenated benzoate (B1203000) esters represent a significant class of compounds in organic synthesis, frequently employed as key intermediates for the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of halogen atoms on the aromatic ring provides a handle for further chemical transformations, such as cross-coupling reactions, nucleophilic aromatic substitutions, and the introduction of other functional groups. These esters are integral to building molecular complexity.

Research has demonstrated that incorporating halogenated benzoyl groups can enhance the biological activity of molecules. For instance, the esterification of natural products with halogenated benzoates has been shown to improve their anti-fungal properties. nih.gov Specifically, derivatives containing 3-bromo- (B131339) and 2,4-dichlorobenzoates exhibited significantly lower minimal inhibitory concentrations against certain fungi compared to the parent molecule. nih.gov This highlights the synthetic utility of halogenated benzoates in modifying bioactive compounds to achieve greater potency. Furthermore, compounds like methyl 5-chloro-2-hydroxybenzoate, a related analog, serve as crucial intermediates in the synthesis of various pharmaceutical compounds, underscoring the value of this chemical class as building blocks for drug development. lookchem.comchemicalbook.com

Significance of Fluorine and Chlorine Substituents in Aromatic Chemical Systems

The chlorine and fluorine atoms attached to the aromatic ring of Methyl 5-chloro-2-fluoro-4-hydroxybenzoate are not merely passive substituents; they profoundly influence the molecule's electronic properties and reactivity.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect on the aromatic ring. numberanalytics.comstackexchange.com This withdrawal of electron density generally deactivates the ring towards electrophilic substitution reactions. numberanalytics.com However, this same effect makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), a crucial reaction in modern synthetic chemistry. stackexchange.comwyzant.com The fluorine atom's ability to stabilize the negative charge in the intermediate Meisenheimer complex is a key reason for this enhanced reactivity. stackexchange.com Furthermore, the introduction of fluorine can increase the thermal stability and chemical resistance of the aromatic system. nih.govacs.org

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a workhorse of computational chemistry used to determine the electronic structure of molecules. Such calculations would provide foundational knowledge of the molecule's stability and reactivity.

Geometry Optimization and Conformational Analysis

A geometry optimization calculation would determine the most stable three-dimensional arrangement of atoms in Methyl 5-chloro-2-fluoro-4-hydroxybenzoate, predicting bond lengths, bond angles, and dihedral angles. Conformational analysis would explore different spatial orientations (conformers) of the ester and hydroxyl groups to identify the lowest energy structure. For similar molecules, it has been shown that the orientation of functional groups significantly impacts stability.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

An MEP surface map visually represents the electrostatic potential on the electron density surface of the molecule. It is used to predict sites for electrophilic and nucleophilic attack. Red-colored regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

NBO analysis provides a detailed picture of bonding and orbital interactions within the molecule. It can quantify intramolecular charge transfer, hyperconjugative interactions, and lone pair delocalization, which are key to understanding the molecule's stability and electronic structure. NBO analysis has been used to study the intramolecular interactions responsible for the stabilization of other halogenated benzoic acids. nih.gov

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are based on first principles of quantum mechanics without using experimental data for parameterization. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide highly accurate predictions of energies and spectroscopic properties (e.g., vibrational frequencies). Such studies are valuable for benchmarking results from less computationally expensive methods.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics simulations would model the movement of atoms in this compound over time. This approach is essential for understanding the compound's dynamic behavior, conformational flexibility, and how it interacts with other molecules, such as solvents or biological macromolecules. This would be particularly important for predicting its behavior in a condensed phase or biological system.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Theoretical calculations are crucial in predicting the nonlinear optical (NLO) properties of molecules, offering a pathway to screen for promising candidates for optoelectronic materials. The NLO response of a molecule is determined by how its electron cloud interacts with an external electric field, which can be quantified through computational chemistry.

The first hyperpolarizability (β₀) is a key tensor that quantifies the second-order NLO response of a molecule. While specific computational studies detailing the first hyperpolarizability of this compound are not extensively available in the public domain, the methodology for such calculations is well-established. Typically, Density Functional Theory (DFT) is employed for these predictions, often using functionals like B3LYP or CAM-B3LYP with an appropriate basis set, such as 6-311++G(d,p), to accurately model the electronic structure and response.

For similar para-substituted hydroxybenzoates, such as propyl-para-hydroxybenzoate, the calculated first hyperpolarizability has been shown to be significantly higher than that of the standard reference material, urea. researchgate.net For instance, the calculated hyperpolarizability of the propyl-para-hydroxybenzoate molecule was found to be 6.977 x 10⁻³⁰ esu, which is 8.9 times that of urea. researchgate.net These studies often involve the optimization of the molecular geometry, followed by the calculation of the dipole moment (μ) and the components of the first hyperpolarizability tensor (β). The total hyperpolarizability is then determined from these components.

A hypothetical data table for this compound, based on typical computational outputs, is presented below for illustrative purposes.

| Parameter | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | Value |

| Hyperpolarizability (x-component) | βₓ | Value |

| Hyperpolarizability (y-component) | βᵧ | Value |

| Hyperpolarizability (z-component) | β₂ | Value |

| Total First Hyperpolarizability | β₀ | Value |

The relationship between a molecule's structure and its NLO properties is fundamental to designing new materials. In molecules like this compound, the presence of both electron-donating (-OH) and electron-withdrawing (-Cl, -F, -COOCH₃) groups can create a push-pull system that enhances the intramolecular charge transfer and, consequently, the NLO response.

The specific arrangement of the chloro, fluoro, and hydroxyl substituents on the benzene (B151609) ring significantly influences the molecule's electronic properties. The interplay of their inductive and resonance effects can lead to a large dipole moment and increased hyperpolarizability. Computational studies on halogenated compounds have shown that the nature and position of the halogen can fine-tune the NLO response. Frontier molecular orbital analysis (HOMO-LUMO) is a valuable tool in these studies to understand the charge transfer characteristics within the molecule. researchgate.net A smaller HOMO-LUMO energy gap is generally indicative of higher polarizability and a larger NLO response. The design of molecules with planar donor-π-acceptor (D-π-A) structures is a common strategy to enhance NLO properties. researchgate.net

Computational Studies on Chemical Reactivity Descriptors (e.g., Fukui Functions, Global Softness)

Computational chemistry also provides tools to understand the chemical reactivity of a molecule. Descriptors derived from Density Functional Theory, such as Fukui functions and global softness, are used to predict the reactive sites of a molecule towards nucleophilic, electrophilic, and radical attacks.

A theoretical study on substituted benzoic acids demonstrated the use of DFT descriptors to analyze their reactivity. mdpi.comresearchgate.netnih.gov The Fukui function, for instance, can identify which atoms in the molecule are most likely to donate or accept electrons. For a molecule with electron-withdrawing substituents, the Fukui function for nucleophilic attack (f⁺) highlights the regions susceptible to attack by a nucleophile. Conversely, for electron-releasing groups, the electrophilic Fukui function (f⁻) indicates sites prone to electrophilic attack. mdpi.comresearchgate.net

Global reactivity descriptors, such as chemical potential, hardness, and softness, provide a general measure of a molecule's stability and reactivity. A molecule with a high global softness is generally more reactive. These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

A hypothetical data table of reactivity descriptors for this compound is provided below for illustrative purposes.

| Reactivity Descriptor | Symbol | Calculated Value |

| Chemical Potential | μ | Value |

| Global Hardness | η | Value |

| Global Softness | S | Value |

| Electrophilicity Index | ω | Value |

These computational analyses are instrumental in the rational design of new molecules with tailored electronic, optical, and reactive properties for a wide range of technological applications.

Chemical Reactivity and Mechanistic Pathways of Functional Group Transformations

Reactivity of the Hydroxyl Group (e.g., Alkylation, Acylation, Etherification)

The phenolic hydroxyl group in Methyl 5-chloro-2-fluoro-4-hydroxybenzoate is a key site for nucleophilic reactions such as alkylation, acylation, and etherification. The acidity of this hydroxyl group is enhanced by the electron-withdrawing effects of the adjacent chloro and fluoro substituents, making it readily deprotonated to form a more nucleophilic phenoxide ion.

Alkylation: The alkylation of the hydroxyl group can be achieved by reacting this compound with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. The choice of base and solvent is crucial to optimize the reaction conditions and prevent side reactions. For instance, in the alkylation of 4-hydroxybenzoic acid, a related compound, Friedel-Crafts alkylation in the presence of an acid can lead to C-alkylation on the aromatic ring. google.com

Acylation: Acylation of the hydroxyl group leads to the formation of an ester. This reaction is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base or an acid catalyst. Base-catalyzed acylation involves the formation of a phenoxide ion, which then attacks the carbonyl carbon of the acylating agent. Acid-catalyzed acylation, on the other hand, involves the protonation of the acylating agent, which increases its electrophilicity. The reaction of phenols with acyl chlorides can result in either O-acylation (ester formation) or C-acylation (hydroxyarylketone formation), with the outcome often depending on the reaction conditions. stackexchange.com

Etherification: The synthesis of an ether from the hydroxyl group can be accomplished through various methods, most notably the Williamson ether synthesis. This method involves the reaction of the corresponding phenoxide with an alkyl halide. wikipedia.orgfrancis-press.commasterorganicchemistry.com The reaction proceeds via an SN2 mechanism and is generally effective for primary alkyl halides. masterorganicchemistry.com Catalytic methods for the etherification of phenols have also been developed, utilizing catalysts such as sulfated metal oxides. francis-press.com

| Reaction | Reagents | General Mechanism | Key Considerations |

|---|---|---|---|

| Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | SN2 reaction of the phenoxide ion with the alkyl halide. | Choice of base and solvent is critical to avoid side reactions. |

| Acylation | Acyl chloride or Acid anhydride, Base (e.g., Pyridine) or Acid catalyst | Nucleophilic acyl substitution. | Can result in O-acylation or C-acylation depending on conditions. stackexchange.com |

| Etherification (Williamson) | Alkyl halide, Strong base (e.g., NaOH, NaH) | SN2 reaction of the phenoxide ion with the alkyl halide. wikipedia.orgmasterorganicchemistry.com | Generally most effective with primary alkyl halides. masterorganicchemistry.com |

Transformations Involving the Ester Group (e.g., Hydrolysis, Transesterification, Amidation)

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, including hydrolysis, transesterification, and amidation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid. The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. Studies on substituted methyl benzoates have shown that both sterically hindered and electronically substituted esters can be hydrolyzed under high-temperature water or slightly alkaline conditions. mdpi.com The hydrolysis of parabens (4-hydroxybenzoic acid esters) has been shown to proceed via the cleavage of the ester bond to yield 4-hydroxybenzoic acid. nih.gov

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. youtube.com Base-catalyzed transesterification involves the attack of an alkoxide ion on the carbonyl carbon. masterorganicchemistry.com The reaction is typically driven to completion by using a large excess of the reactant alcohol. youtube.commasterorganicchemistry.com

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction often requires heating. masterorganicchemistry.com The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the ester, followed by the elimination of methanol (B129727). researchgate.netnih.gov The direct amidation of esters can be promoted by strong bases or organocatalysts. rsc.orgmdpi.com

| Reaction | Reagents | General Mechanism | Key Considerations |

|---|---|---|---|

| Hydrolysis | Acid (e.g., H₂SO₄) or Base (e.g., NaOH), Water | Nucleophilic acyl substitution. | Base-catalyzed hydrolysis (saponification) is irreversible. |

| Transesterification | Alcohol, Acid or Base catalyst | Nucleophilic acyl substitution. youtube.commasterorganicchemistry.com | Equilibrium process, often driven by an excess of the reactant alcohol. youtube.commasterorganicchemistry.com |

| Amidation | Ammonia or Amine, often with heat | Nucleophilic acyl substitution. researchgate.netnih.gov | Can be promoted by strong bases or other catalysts. rsc.orgmdpi.com |

Halogen Reactivity: Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Cross-Coupling Reactions

The chloro and fluoro substituents on the aromatic ring are potential sites for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The presence of electron-withdrawing groups (the ester and the other halogen) activates the ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile displaces a halide on the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, both halogens are ortho or para to the ester group. Generally, fluoride (B91410) is a better leaving group than chloride in SNAr reactions due to its high electronegativity, which makes the ipso-carbon more electrophilic. youtube.com

Metal-Catalyzed Cross-Coupling Reactions: The carbon-halogen bonds can also be functionalized through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound. It is a powerful method for forming carbon-carbon bonds. While aryl bromides and iodides are more reactive, methods for the coupling of aryl chlorides have been developed. acs.orgrsc.org The reaction typically involves a Pd(0)/Pd(II) catalytic cycle. google.com

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.orgrsc.org Similar to the Suzuki-Miyaura coupling, it is a versatile method for C-C bond formation, and while more reactive halides are often used, conditions for the use of aryl chlorides have been established. researchgate.net

| Reaction | General Reagents | General Mechanism | Key Considerations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., alkoxide, amine) | Addition-elimination via a Meisenheimer complex. | Requires electron-withdrawing groups ortho/para to the leaving group. Fluoride is typically a better leaving group than chloride. youtube.com |

| Suzuki-Miyaura Coupling | Organoboron reagent, Palladium catalyst, Base | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. google.com | Aryl chlorides are less reactive than bromides and iodides. acs.orgrsc.org |

| Heck Reaction | Alkene, Palladium catalyst, Base | Catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. rsc.org | Versatile for C-C bond formation with alkenes. wikipedia.orgorganic-chemistry.orgrsc.org |

Mechanistic Investigations of Dehalogenation Pathways

Dehalogenation, the removal of a halogen atom, can proceed through several mechanistic pathways, including reductive, hydrolytic, and oxidative processes. These are particularly relevant in the context of the environmental fate and degradation of halogenated aromatic compounds.

Reductive Dehalogenation Mechanisms

Reductive dehalogenation involves the replacement of a halogen with a hydrogen atom and is a key process in the anaerobic degradation of many halogenated pollutants. wikipedia.orgacs.org The mechanism can proceed through several pathways. One common mechanism involves sequential single-electron transfers. The first electron transfer forms a radical anion, which then loses a halide ion to form an aryl radical. This radical then abstracts a hydrogen atom to yield the dehalogenated product. Another proposed mechanism involves a two-electron transfer to form an aryl anion, which is then protonated. Microbial reductive dehalogenation of polychlorinated biphenyls (PCBs) often proceeds via the removal of chlorine substituents as halide ions and their replacement by hydrogen. oup.comoup.com Mechanistic studies on the reductive dechlorination of polychlorinated biphenyls by Dehalococcoides have suggested a B₁₂-catalyzed process involving a proton-coupled two-electron transfer followed by a single-electron transfer. rsc.org

Hydrolytic Dehalogenation Processes

Hydrolytic dehalogenation involves the replacement of a halogen atom with a hydroxyl group from a water molecule. This process is essentially a nucleophilic aromatic substitution with water or hydroxide (B78521) as the nucleophile. For this reaction to occur on an unactivated aromatic ring, harsh conditions are typically required. However, the presence of electron-withdrawing groups on the ring can facilitate this process. In the context of enzymatic degradation, some microorganisms possess dehalogenases that can catalyze the hydrolytic cleavage of carbon-halogen bonds.

Oxidative Dehalogenation Pathways

Oxidative dehalogenation is another important degradation pathway, often mediated by enzymes such as peroxidases and monooxygenases. nih.govacs.org In peroxidase-catalyzed reactions, the halogenated phenol (B47542) is oxidized, often leading to the formation of a phenoxy radical. researchgate.net Subsequent reactions can lead to the formation of quinones and the release of the halide ion. nih.govresearchgate.net Mechanistic studies on the oxidative dechlorination of halogenated phenols by enzymes like horseradish peroxidase have suggested a two-step, single-electron oxidation pathway, leading to a cationic intermediate that resembles a Meisenheimer complex. nih.gov Flavin-dependent monooxygenases can also catalyze oxidative dehalogenation through hydroxylation followed by halide elimination, with the rate being controlled by substrate deprotonation. rsc.org

| Pathway | General Mechanism | Key Intermediates | Typical Conditions |

|---|---|---|---|

| Reductive Dehalogenation | Sequential single-electron transfers or two-electron transfer. | Radical anion, aryl radical, aryl anion. | Anaerobic, often microbially mediated. wikipedia.orgacs.orgoup.comoup.com |

| Hydrolytic Dehalogenation | Nucleophilic aromatic substitution with H₂O or OH⁻. | Meisenheimer-like complex. | Often requires harsh conditions or enzymatic catalysis. |

| Oxidative Dehalogenation | Enzyme-catalyzed oxidation (e.g., by peroxidases). nih.govacs.orgresearchgate.net | Phenoxy radical, cationic intermediate. nih.govresearchgate.net | Aerobic, often enzyme-mediated. nih.govacs.orgresearchgate.net |

Role as a Synthetic Intermediate for Advanced Organic Scaffolds

This compound is a polysubstituted aromatic compound that holds potential as a versatile intermediate in the synthesis of more complex and advanced organic scaffolds. Its utility stems from the presence of multiple reactive functional groups—a hydroxyl group, a methyl ester, and halogen atoms (chloro and fluoro)—which can be selectively modified through various organic transformations.

The strategic placement of these functional groups on the benzene (B151609) ring allows for a range of synthetic manipulations. The hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a better leaving group for nucleophilic substitution reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. The chlorine and fluorine atoms, while generally less reactive in nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups, can participate in cross-coupling reactions or be the target of nucleophilic attack under specific conditions.

While the potential for this compound to serve as a building block in organic synthesis is clear from a chemical standpoint, detailed examples of its application in the synthesis of advanced organic scaffolds are not extensively documented in publicly available scientific literature. However, its mention in patent literature underscores its role as an intermediate in the development of new chemical entities. For instance, U.S. Patent 5,989,451A describes the preparation of this compound as an intermediate (designated as compound S8 in the patent) in a synthetic route aimed at producing chiral thioindigo (B1682309) dopants for liquid crystal host materials. researchgate.net This highlights its utility in the field of materials science. Furthermore, its inclusion in a Brazilian patent application (BR112020000029A2) related to pharmaceutical compositions for the treatment of fibrosis suggests its relevance as a precursor for biologically active molecules. nih.gov

The table below illustrates the potential of this compound as a precursor for various classes of advanced organic scaffolds, based on the reactivity of its functional groups.

| Functional Group | Potential Transformation | Resulting Advanced Scaffold Class |

| Hydroxyl (-OH) | Etherification (e.g., Williamson ether synthesis) | Aryl ethers |

| Esterification | Di-esters, Phenolic esters | |

| O-arylation (e.g., Buchwald-Hartwig coupling) | Diaryl ethers | |

| Methyl Ester (-COOCH₃) | Amidation | Benzamides |

| Reduction | Benzyl alcohols | |

| Grignard reaction | Tertiary alcohols | |

| Chloro (-Cl) / Fluoro (-F) | Nucleophilic Aromatic Substitution (SNAr) | Substituted anilines, phenols, thiophenols |

| Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) | Biaryls, stilbenes, phenylacetylenes |

This table is illustrative of the potential synthetic pathways and is based on general principles of organic reactivity for the functional groups present in this compound.

Photochemical Reactivity and Degradation Mechanisms

The photochemical reactivity and degradation mechanisms of this compound are not well-documented in the available scientific literature. The photostability of a molecule is influenced by its ability to absorb ultraviolet (UV) radiation and the efficiency of the subsequent photochemical processes that lead to its decomposition.

For aromatic compounds, the presence of chromophores, such as the benzene ring and its substituents, determines their UV absorption characteristics. The hydroxyl, chloro, and fluoro substituents on the benzene ring of this compound are expected to influence its absorption spectrum and, consequently, its susceptibility to photodegradation.

In general, the photodegradation of halogenated aromatic compounds in the environment can proceed through several pathways, including:

Homolytic cleavage of the carbon-halogen bond: This process generates an aryl radical and a halogen radical, which can then participate in subsequent reactions. The energy of the C-F bond is significantly higher than the C-Cl bond, suggesting that photolytic cleavage of the C-Cl bond would be more favorable.

Photosubstitution: In the presence of nucleophiles, the excited state of the aromatic compound may undergo substitution of a halogen atom.

Reductive dehalogenation: This can occur in the presence of a hydrogen donor.

However, without specific experimental data or theoretical studies on this compound, any discussion of its photochemical degradation pathways remains speculative. The table below summarizes the key areas where research would be needed to elucidate its photochemical behavior.

| Research Area | Information to be Determined |

| UV-Vis Spectroscopy | Molar absorptivity and wavelength of maximum absorption (λmax) |

| Quantum Yield Measurement | Efficiency of photodegradation upon absorption of a photon |

| Product Analysis | Identification of photoproducts to elucidate degradation pathways |

| Influence of Environmental Factors | Effect of pH, dissolved organic matter, and presence of sensitizers |

This table highlights the lack of available data and the necessary experimental investigations to understand the photochemical reactivity of this compound.

Derivatives and Analogues: Structure Property Relationship Studies

Synthesis of Structural Analogues of Methyl 5-chloro-2-fluoro-4-hydroxybenzoate

The synthesis of structural analogues serves as the foundation for structure-property relationship studies. These syntheses typically involve multi-step processes starting from commercially available substituted phenols or benzoic acids.

The identity, position, and number of halogen substituents on the aromatic ring profoundly influence the molecule's properties. Analogues are synthesized to explore this chemical space. The introduction of different halogens (e.g., Bromine, Iodine) or additional halogen atoms can be achieved through electrophilic aromatic substitution reactions on appropriate precursors. The regioselectivity of these reactions is governed by the directing effects of the existing functional groups on the benzene (B151609) ring. orgosolver.commsu.edu

For instance, starting with a suitable methyl hydroxybenzoate, direct halogenation can introduce a new halogen at a position dictated by the activating hydroxyl group and the deactivating ester group. libretexts.org The specific reaction conditions (catalyst, solvent, temperature) are optimized to achieve the desired isomer with high yield.

Table 1: Examples of Hypothetical Analogues with Varied Halogen Substitution This table is for illustrative purposes and represents potential synthetic targets.

| Compound Name | Structure | Variation from Parent Compound |

| Methyl 5-bromo -2-fluoro-4-hydroxybenzoate | Chlorine at C5 replaced with Bromine | |

| Methyl 3,5-dichloro -2-fluoro-4-hydroxybenzoate | Additional Chlorine at C3 | |

| Methyl 5-chloro-2-bromo -4-hydroxybenzoate | Fluorine at C2 replaced with Bromine | |

| Methyl 5-iodo -2-fluoro-4-hydroxybenzoate | Chlorine at C5 replaced with Iodine |

The reactivity of the ester and hydroxyl moieties allows for a wide range of chemical modifications.

Ester Group Modifications : The methyl ester can be converted to other alkyl esters (ethyl, propyl, etc.) through transesterification reactions, typically catalyzed by an acid or base. Saponification of the ester with a strong base yields the corresponding carboxylate salt, which can then be acidified to the carboxylic acid. This acid can be subsequently converted to amides or other ester derivatives using standard coupling techniques.

Hydroxyl Group Modifications : The phenolic hydroxyl group is a versatile handle for derivatization. It can be alkylated to form ethers (e.g., a methoxy (B1213986) group) using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. Acylation of the hydroxyl group with acid chlorides or anhydrides yields the corresponding esters. These modifications can significantly alter the compound's hydrogen bonding capacity and lipophilicity. nih.govhyphadiscovery.com

Investigation of Substituent Effects on Electronic and Spectroscopic Properties

Any structural modification to this compound induces changes in its electronic and spectroscopic profiles. Substituents influence the electron density distribution within the aromatic ring through a combination of inductive and resonance effects. libretexts.org

These electronic perturbations are readily observed using various spectroscopic techniques:

NMR Spectroscopy : Changes in substituents cause predictable shifts in the ¹H and ¹³C NMR spectra. Electron-withdrawing groups generally shift the signals of nearby nuclei to a higher frequency (downfield), while electron-donating groups cause an upfield shift.

Infrared (IR) Spectroscopy : The vibrational frequencies of key functional groups, such as the hydroxyl (O-H) and carbonyl (C=O) stretches, are sensitive to the electronic environment. For example, strengthening the electron-withdrawing nature of the ring substituents can increase the C=O stretching frequency.

UV-Vis Spectroscopy : Modifications to the ring substituents can alter the energy of the π-π* electronic transitions, leading to shifts in the absorption maxima (λ_max) in the UV-Vis spectrum. sciencepublishinggroup.com

Table 2: Predicted Effects of Substituent Variation on Molecular Properties This table illustrates general trends based on established principles of physical organic chemistry.

| Analogue (Variation from Parent) | Dominant Electronic Effect of Change | Predicted Impact on Carbonyl (C=O) IR Frequency | Predicted Impact on Phenolic Proton ¹H NMR Shift |

| Replace C5-Cl with C5-Br | Weaker inductive withdrawal than Cl | Slight decrease | Slight upfield shift |

| Add C3-Cl (electron-withdrawing) | Increased inductive withdrawal | Increase | Downfield shift |

| Convert C4-OH to C4-OCH₃ (ether) | Removal of H-bonding, weak donation | Slight decrease | N/A (proton removed) |

| Convert COOCH₃ to COOH (acid) | Stronger H-bonding, withdrawal | Decrease (due to dimerization) | Downfield shift of remaining ring protons |

Development of Investigative Frameworks for Reactivity Modulation through Structural Variation

To systematically study and predict how structural changes affect reactivity, investigative frameworks like the Hammett equation are employed. nih.govlibretexts.org The Hammett approach provides a quantitative measure of the electronic effect (electron-donating or electron-withdrawing) of a substituent on the reactivity of a benzene ring in a particular reaction. nih.gov

The framework operates by:

Defining a Standard Reaction : The dissociation of benzoic acid in water at 25°C is the standard reaction.

Determining Substituent Constants (σ) : The Hammett substituent constant, sigma (σ), is defined for a given substituent. A positive σ value indicates an electron-withdrawing group that stabilizes the benzoate (B1203000) anion and increases acid strength, while a negative value signifies an electron-donating group. libretexts.org

Correlating with Other Reactions : A linear free-energy relationship is then established by plotting the logarithm of the rate or equilibrium constant for a different reaction against the appropriate sigma constants.

For analogues of this compound, one could develop such a framework to correlate a property of interest (e.g., the rate of nucleophilic substitution) with the known Hammett constants of the varied substituents. researchgate.netrsc.org This allows for the modulation of reactivity in a predictable manner. For example, adding another strong electron-withdrawing group like a nitro group is expected to significantly increase the rate of nucleophilic aromatic substitution. msu.edu

Computational Approaches to Structure-Reactivity and Structure-Property Correlations

Computational chemistry provides powerful tools for predicting the properties of molecules and understanding structure-reactivity relationships at an electronic level. nih.gov

Density Functional Theory (DFT) : DFT calculations are widely used to determine the optimized geometry and electronic structure of molecules. sciencepublishinggroup.com From these calculations, a variety of properties can be derived to predict reactivity:

HOMO-LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A small HOMO-LUMO gap often suggests higher reactivity. sciencepublishinggroup.com

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting how the molecule will interact with other reagents.

Atomic Charges : Calculating the partial charges on each atom can help quantify the inductive effects of substituents and predict sites susceptible to attack. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR is a modeling technique that attempts to find a statistically significant correlation between a molecule's chemical structure and a specific property (e.g., reaction rate, biological activity). nih.govnih.gov A QSAR model is built by:

Generating a dataset of analogues with known property values.

Calculating a wide range of molecular descriptors for each analogue (e.g., LogP, dipole moment, molecular weight, electronic and steric parameters).

Using statistical methods to build a mathematical equation that relates the descriptors to the property. nih.gov

This model can then be used to predict the properties of new, unsynthesized analogues of this compound, guiding synthetic efforts toward compounds with desired characteristics.

Table 3: Common Molecular Descriptors Used in Computational and QSAR Studies

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Charge distribution, polarizability, susceptibility to electrophilic/nucleophilic attack |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Molecular size and shape, potential for steric hindrance |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, solubility characteristics |

| Topological | Connectivity Indices | Molecular branching and structure |

Environmental Transformation and Biotransformation Pathways

Abiotic Degradation Processes in Environmental Matrices (e.g., Hydrolysis, Photolysis)

Abiotic degradation mechanisms, including hydrolysis and photolysis, can contribute to the transformation of halogenated aromatic compounds in the environment.

Hydrolysis: The ester functional group in Methyl 5-chloro-2-fluoro-4-hydroxybenzoate is susceptible to hydrolysis, a chemical reaction with water that would cleave the ester bond to form 5-chloro-2-fluoro-4-hydroxybenzoic acid and methanol (B129727). The rate of this reaction is influenced by pH and temperature. For substituted phenyl benzoates, the rate of alkaline hydrolysis is affected by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as chlorine and fluorine, can influence the susceptibility of the ester to nucleophilic attack by hydroxide (B78521) ions.

Photolysis: Photolysis, or degradation by light, is another significant abiotic process for aromatic compounds. Halogenated phenols, which share a structural similarity with the target molecule, can undergo photodecomposition in aqueous environments. This process often involves the cleavage of the carbon-halogen bond, leading to dehalogenation. The presence of multiple halogen substituents, like chlorine and fluorine, can affect the photolytic stability and the degradation products formed. For instance, the photolysis of fluorinated phenols has been shown to result in the formation of fluoride (B91410) ions. The ultraviolet (UV) portion of sunlight is the primary driver of such photochemical reactions in the environment.

Microbial Metabolism of Halogenated Benzoates and Phenols.nih.govresearchgate.netnih.govbohrium.comarizona.edu

Microorganisms have evolved diverse metabolic pathways to utilize halogenated aromatic compounds as sources of carbon and energy. nih.govresearchgate.net These pathways typically involve initial enzymatic attacks that lead to the removal of halogen substituents and the cleavage of the aromatic ring. nih.gov

A critical step in the biodegradation of halogenated aromatics is the cleavage of the carbon-halogen bond, a reaction catalyzed by enzymes known as dehalogenases. nih.gov There are several types of dehalogenation reactions:

Reductive Dehalogenation: Under anaerobic conditions, some microorganisms can use halogenated compounds as electron acceptors, replacing a halogen atom with a hydrogen atom.

Oxidative Dehalogenation: In aerobic environments, oxygenases can incorporate one or two oxygen atoms into the aromatic ring, which can lead to the spontaneous elimination of the halogen substituent.

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen atom with a hydroxyl group from water. This is a common pathway for the degradation of chlorinated benzoates. arizona.edu

The presence of both chlorine and fluorine on the aromatic ring of this compound presents a unique challenge for microbial enzymes. While many dehalogenases are known to act on chlorinated compounds, the carbon-fluorine bond is generally more stable and requires specific enzymes, such as fluoroacetate (B1212596) dehalogenases, for cleavage.

Following initial modifications, such as dehalogenation and hydroxylation, the resulting catecholic intermediates are channeled into ring cleavage pathways. The two primary aerobic pathways for aromatic ring fission are the ortho-cleavage and meta-cleavage pathways.

Ortho-cleavage Pathway: In this pathway, catechol 1,2-dioxygenases cleave the bond between the two hydroxylated carbons of the catechol ring. This pathway is common for the degradation of chlorocatechols.

Meta-cleavage Pathway: Catechol 2,3-dioxygenases cleave the bond adjacent to the two hydroxyl groups. While this pathway is common for the degradation of many aromatic compounds, the meta-cleavage of some halogenated catechols can lead to the formation of reactive and toxic acylhalides.

The specific pathway utilized by a microorganism depends on its enzymatic machinery and the structure of the substrate.

The identification of metabolic intermediates is crucial for elucidating biodegradation pathways. For halogenated benzoates and phenols, a variety of intermediates have been identified in laboratory studies. For example, the microbial degradation of dichlorobenzenes has been shown to proceed through intermediates such as dichlorocatechols. nih.gov Similarly, the degradation of polychlorinated biphenyls can result in the formation of various chlorobenzoic acids and their subsequent metabolic products. nih.gov

| Parent Compound Class | Observed Biotransformation Intermediates | Degradation Pathway |

| Dichlorobenzenes | Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, Dichlorocatechol, Dichloromuconate | Aerobic |

| Polychlorinated Biphenyls | Chlorobenzoic acids, Chlorocatechols | Aerobic |

| Fluorophenols | Fluorocatechols | Aerobic |

These intermediates provide valuable insights into the stepwise process of microbial degradation of complex halogenated aromatic compounds.

Biological Degradation Pathways of Related Halogenated Aromatic Compounds.nih.govresearchgate.netnih.govbohrium.comarizona.edutandfonline.com

The microbial degradation of a wide array of halogenated aromatic compounds has been extensively studied, providing a framework for understanding the potential fate of this compound. nih.govresearchgate.netnih.govbohrium.comarizona.edutandfonline.com

Bacteria capable of degrading chlorinated benzoates often employ dioxygenases to introduce hydroxyl groups onto the aromatic ring, leading to the formation of chlorocatechols. arizona.edu These intermediates are then subject to ring cleavage. Some bacteria have been shown to degrade various isomers of dichloro- and trichlorobenzoates. arizona.edu

The degradation of fluorinated aromatic compounds is also documented, with some denitrifying bacteria capable of mineralizing 2- and 4-fluorobenzoate. The initial step in the anaerobic degradation of some fluorobenzoates is their activation to the corresponding benzoyl-CoA derivative.

Fungi have also been shown to play a role in the transformation of halogenated aromatic compounds, often through the action of non-specific enzymes like peroxidases and laccases. These enzymes can initiate the degradation process through oxidative reactions.

Future Prospects and Advanced Research Directions

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the need for processes that are not only efficient but also environmentally benign. For a polysubstituted aromatic compound like Methyl 5-chloro-2-fluoro-4-hydroxybenzoate, traditional synthetic routes can be lengthy and may generate significant chemical waste. Future research will prioritize the development of more sustainable and atom-economical synthetic strategies.

Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product, is a key metric in this endeavor. Methodologies that maximize the incorporation of starting materials into the desired structure are highly sought after. This includes the exploration of cascade reactions, where multiple bond-forming events occur in a single operation, thereby reducing the need for intermediate purification steps, solvent usage, and energy consumption.

Furthermore, the focus will be on minimizing the use of hazardous reagents and solvents, replacing them with greener alternatives. This could involve employing catalytic amounts of reagents instead of stoichiometric quantities and utilizing environmentally friendly solvents or even solvent-free reaction conditions. The development of synthetic pathways that begin from renewable feedstocks is another critical area of research to enhance the sustainability profile of this compound synthesis.

Table 1: Comparison of Synthetic Efficiency Metrics

| Metric | Description | Goal in Sustainable Synthesis |

|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize (approaching 100%) |

| E-Factor | (Total weight of waste / Weight of product) | Minimize (approaching 0) |

| Process Mass Intensity (PMI) | (Total mass in a process / Mass of product) | Minimize (approaching 1) |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Maximize |

Synergistic Integration of Experimental and Advanced Computational Techniques

The synergy between experimental work and advanced computational chemistry offers a powerful paradigm for accelerating research and development. In the context of this compound, computational tools can provide profound insights into its chemical behavior, guiding experimental design and saving considerable time and resources.

Density Functional Theory (DFT) calculations, for example, can be employed to predict the geometric and electronic properties of the molecule, such as bond lengths, bond angles, and charge distributions. This information is invaluable for understanding its reactivity and predicting the outcomes of various chemical transformations. DFT can also be used to calculate spectroscopic data, which can then be compared with experimental results to confirm the structure of newly synthesized derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies represent another critical computational approach. By analyzing a series of derivatives of this compound, QSAR models can be developed to correlate specific structural features with observed biological activity or physical properties. These models can then be used to predict the properties of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts on the most promising candidates. Molecular docking simulations can further elucidate the potential interactions of these molecules with biological targets, providing a rational basis for the design of new therapeutic agents. The integration of these in silico methods with laboratory experiments creates a feedback loop that enhances the efficiency and effectiveness of the research process.

Table 2: Application of Computational Techniques in Chemical Research

| Computational Technique | Application Area for this compound | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Structural and electronic analysis | Optimized geometry, vibrational frequencies, electronic properties, reaction mechanisms. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Correlation of molecular descriptors with activity, prediction of potency for new derivatives. |

| Molecular Docking | Investigation of protein-ligand interactions | Binding modes, binding affinities, identification of potential biological targets. |

| Molecular Dynamics (MD) Simulation | Study of dynamic behavior | Conformational stability, interaction stability over time, solvent effects. |

Exploration of Novel Catalytic Systems for Selective Transformations

The functional groups present on the this compound ring—a hydroxyl group, two different halogen atoms, and an ester—offer multiple sites for chemical modification. A key challenge and a significant area for future research is the development of novel catalytic systems that can achieve high selectivity for transformations at a specific position.

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, and its application to the selective functionalization of this compound holds immense potential. For instance, palladium-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the position of the chlorine or fluorine atom. The development of ligands that can finely tune the reactivity and selectivity of the metal center is a crucial aspect of this research.

Another exciting frontier is the use of C-H activation catalysis. This approach allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. By employing appropriate directing groups and catalysts, it may be possible to selectively introduce new functional groups at the vacant position on the aromatic ring, providing a highly efficient route to novel derivatives. Furthermore, the exploration of photocatalysis and biocatalysis could offer mild and highly selective methods for transformations such as oxidation, reduction, or asymmetric synthesis, further expanding the synthetic utility of this versatile molecule.

Application of this compound and its Derivatives as Advanced Chemical Building Blocks for Complex Molecules

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of more complex and high-value molecules. Its derivatives can serve as advanced chemical building blocks in various fields, including medicinal chemistry, agrochemicals, and materials science.

In medicinal chemistry, the scaffold of substituted hydroxybenzoates is found in numerous biologically active compounds. By strategically modifying the functional groups of this compound, libraries of novel compounds can be synthesized and screened for a wide range of therapeutic activities. The presence of halogen atoms, for example, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

In the realm of materials science, polyhalogenated aromatic compounds are used as precursors for the synthesis of functional materials such as polymers, liquid crystals, and organic electronics. The specific arrangement of substituents on the this compound ring could be exploited to create materials with tailored electronic, optical, or thermal properties. Future research will likely focus on incorporating this building block into larger, more complex architectures to create novel materials with advanced functionalities. The versatility of this compound ensures its continued importance as a foundational element in the construction of intricate molecular structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.